2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol

Description

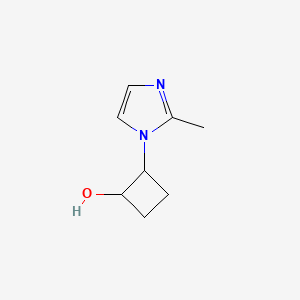

2-(2-Methyl-1H-imidazol-1-yl)cyclobutan-1-ol is a heterocyclic compound featuring a cyclobutanol backbone substituted with a 2-methylimidazole group.

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-9-4-5-10(6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQUQFJXLFQETH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-methylimidazole under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and the reaction is often carried out in solvents such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines can react with the imidazole ring under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(2-methyl-1H-imidazol-1-yl)cyclobutanone.

Reduction: Formation of 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-amine.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. Additionally, the hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Cyclic Alcohols with Imidazole Substituents

Key Differences :

- Substituents: The methyl group on the imidazole in the target compound may enhance lipophilicity compared to the unsubstituted imidazole in the cyclopentanol derivative.

Aromatic Amine Derivatives

Key Differences :

- Functional Groups: The target compound’s cyclobutanol group replaces the aromatic amine, reducing basicity and altering solubility. Aniline derivatives typically exhibit higher crystallinity (evidenced by sharp melting points ).

- Applications: Aromatic amines are often intermediates in drug synthesis, whereas cyclobutanol derivatives may serve as constrained scaffolds.

Benzimidazole and Nitroimidazole Derivatives

Key Differences :

- Electron-Withdrawing Groups: Nitroimidazoles (e.g., derivatives in ) exhibit higher polarity and reactivity, making them suitable for antimicrobial applications.

- Benzimidazole vs. Imidazole : The planar benzimidazole system in allows for π-π stacking, unlike the simpler imidazole in the target compound.

Biological Activity

The compound 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol is a member of the imidazole family, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a cyclobutane ring fused with an imidazole moiety. This unique configuration imparts distinct steric and electronic properties that enhance its biological interactions.

Imidazole derivatives, including this compound, are known to interact with various biological targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, making it effective in enzyme inhibition and antimicrobial activity.

Biochemical Pathways:

The compound has been shown to influence several biochemical pathways, including:

- Antimicrobial Activity: Disruption of microbial cell walls.

- Antitumor Activity: Induction of apoptosis in cancer cells.

- Anti-inflammatory Effects: Modulation of inflammatory pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a broad range of biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

-

Anticancer Activity:

A study demonstrated that imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating effective inhibition of cell proliferation in DLD-1 (colorectal) and MCF-7 (breast) cancer cells . -

Antimicrobial Properties:

Research has shown that derivatives with imidazole rings possess substantial antimicrobial properties. For example, 3-((1H-imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride displayed significant activity against both Gram-positive and Gram-negative bacteria. -

Mechanistic Insights:

A detailed investigation into the mechanism revealed that imidazole derivatives can initiate apoptosis through mitochondrial pathways, involving the release of cytochrome c and activation of caspases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.